

recommended solvents for dissolving PSI-6206 for research

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Compound of Interest

Compound Name: PSI-6206

Cat. No.: B1672153

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Application Notes and Protocols for PSI-6206

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **PSI-6206**, a key research chemical in antiviral drug development. **PSI-6206**, also known as RO-2433 or GS-331007, is the deaminated derivative of PSI-6130 and a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Proper dissolution and formulation are critical for accurate and reproducible experimental results in both in vitro and in vivo studies.

I. Solubility Data

PSI-6206 exhibits varying solubility in common laboratory solvents. The following table summarizes the quantitative solubility data for preparing stock solutions and experimental formulations. For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accuracy.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]

Solvent/Formulation	Solubility	Molar Concentration (Approx.)	Notes
For In Vitro Studies			
Dimethyl Sulfoxide (DMSO)	≥100 mg/mL[1][5]	~384.29 mM[1]	Ultrasonic treatment may be needed.[1][5]
~52 mg/mL	~199.8 mM		
20 mg/mL[6]	~76.86 mM		
≥13.1 mg/mL[2]	~50.34 mM[2]		
Ethanol (EtOH)	≥24.15 mg/mL[2]	~92.81 mM[2]	Requires sonication. [2]
~24 mg/mL	~92.2 mM		
25 mg/mL[6]	~96.07 mM		
Water	≥48.7 mg/mL[2]	~187.15 mM[2]	Requires sonication. [2]
~52 mg/mL	~199.8 mM		
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL[6]	~38.43 mM	
N,N-Dimethylformamide (DMF)	20 mg/mL[6]	~76.86 mM	
For In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL[1]	≥ 9.61 mM[1]	Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL[1]	≥ 9.61 mM[1]	Clear solution.[1]

10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL[1]	≥ 9.61 mM[1]	Clear solution.[1]
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II. Experimental Protocols

A. Preparation of Stock Solutions for In Vitro Assays

This protocol details the preparation of a high-concentration stock solution of **PSI-6206** in DMSO, which can then be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.

Materials:

- **PSI-6206** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **PSI-6206** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
- Vortex the mixture thoroughly for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[\[1\]](#)

B. Preparation of Formulations for In Vivo Studies

The following protocols describe the preparation of **PSI-6206** formulations suitable for administration in animal models. The components should be added sequentially as described.

Protocol 1: PEG300 and Tween-80 Based Formulation

Materials:

- **PSI-6206** DMSO stock solution (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL of formulation):

- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of a 25 mg/mL **PSI-6206** stock solution in DMSO to the PEG300 and mix thoroughly.[\[1\]](#)[\[3\]](#)
- Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[\[1\]](#)[\[3\]](#)
- Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[\[1\]](#)[\[3\]](#) The final concentration of **PSI-6206** will be 2.5 mg/mL.

Protocol 2: SBE-β-CD Based Formulation

Materials:

- **PSI-6206** DMSO stock solution (e.g., 25 mg/mL)

- 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline
- Sterile tubes

Procedure (for 1 mL of formulation):

- Prepare a 20% SBE- β -CD solution by dissolving 2 g of SBE- β -CD in 10 mL of saline.[3]
- In a sterile tube, add 900 μ L of the 20% SBE- β -CD solution.
- Add 100 μ L of a 25 mg/mL **PSI-6206** stock solution in DMSO to the SBE- β -CD solution and mix until clear.[1][3] The final concentration of **PSI-6206** will be 2.5 mg/mL.

Protocol 3: Corn Oil-Based Formulation

Materials:

- **PSI-6206** DMSO stock solution (e.g., 25 mg/mL)
- Corn oil
- Sterile tubes

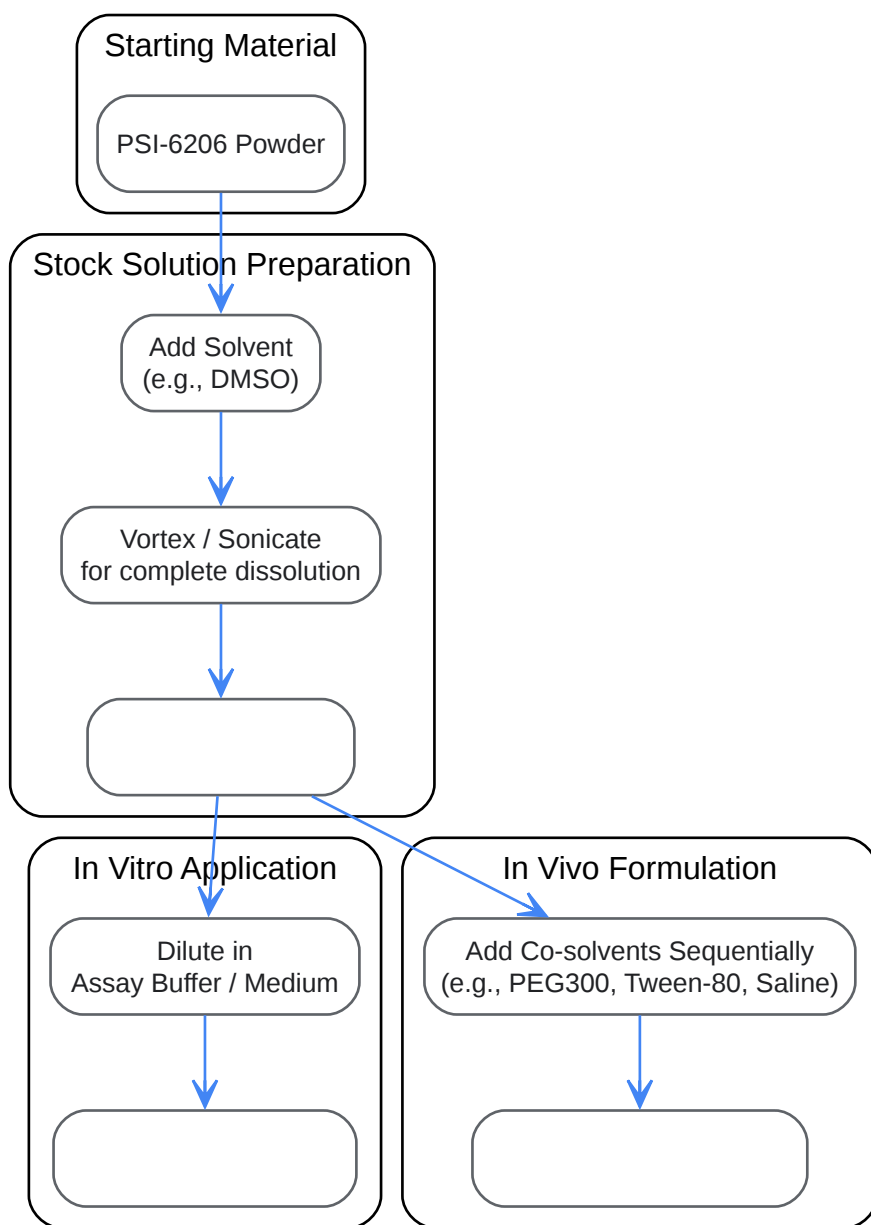
Procedure (for 1 mL of formulation):

- In a sterile tube, add 900 μ L of corn oil.
- Add 100 μ L of a 25 mg/mL **PSI-6206** stock solution in DMSO to the corn oil and mix thoroughly until a clear solution is achieved.[1][3] The final concentration of **PSI-6206** will be 2.5 mg/mL.

III. Visualizations

A. Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing **PSI-6206** solutions for research purposes.

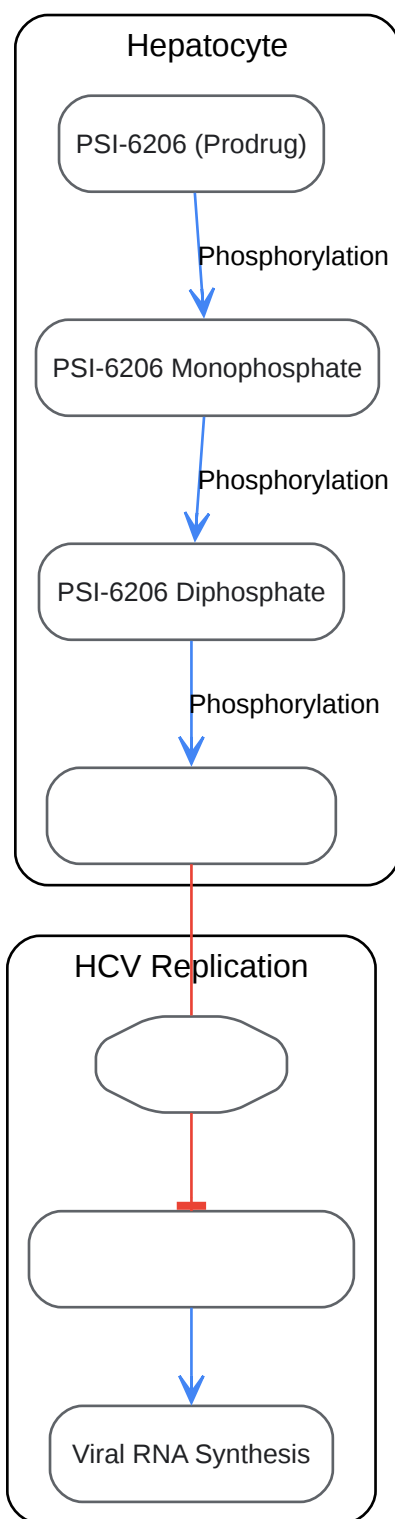


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Caption: Workflow for **PSI-6206** solution preparation.

B. Signaling Pathway and Mechanism of Action

PSI-6206 is a prodrug that is inactive in its initial form.[2][6] It requires intracellular phosphorylation to its active triphosphate form, RO-2433-TP. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1][6]



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Caption: Mechanism of action of **PSI-6206**.

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